molecular formula C16H13F3N2O2 B5777873 N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide

N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide

Cat. No. B5777873
M. Wt: 322.28 g/mol
InChI Key: PHKSSSSIXZPDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide, also known as TFB-TAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFB-TAM is a trifluoroacetylated derivative of N-phenyl-2-aminobenzamide, and it is commonly used as a tool compound to study protein-ligand interactions.

Mechanism of Action

N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide works by binding to the ATP-binding site of protein kinases, which is a critical site for the regulation of kinase activity. By binding to this site, this compound can selectively label and track the activity of specific kinases, allowing researchers to study their function and regulation in real-time.
Biochemical and physiological effects:
This compound is a relatively inert compound and does not have any significant biochemical or physiological effects on its own. However, when used as a tool compound in research, it can provide valuable insights into the function and regulation of protein kinases, which play critical roles in a variety of cellular processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide is its selectivity for protein kinases, which allows researchers to study specific kinases in a variety of cellular contexts. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it is not a universal tool compound and may not be suitable for studying all protein kinases. Additionally, this compound may not be suitable for studying the activity of kinases in vivo, as it is not cell-permeable.

Future Directions

There are several future directions for the use of N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide in scientific research. One potential direction is the development of new derivatives of this compound that can selectively label and track other classes of enzymes or proteins. Additionally, this compound could be used in combination with other tool compounds to study complex signaling networks and pathways in cells. Finally, this compound could be used in conjunction with advanced imaging techniques to study the spatial and temporal regulation of protein kinases in real-time.

Synthesis Methods

The synthesis of N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide involves the reaction of N-phenyl-2-aminobenzamide with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds via the formation of an amide intermediate, which is then trifluoroacetylated to yield the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide is commonly used as a tool compound in scientific research to study protein-ligand interactions. It is particularly useful in the study of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound can be used to selectively label and track the activity of protein kinases, allowing researchers to study their function and regulation in a variety of cellular contexts.

properties

IUPAC Name

N-methyl-N-phenyl-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c1-21(11-7-3-2-4-8-11)14(22)12-9-5-6-10-13(12)20-15(23)16(17,18)19/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKSSSSIXZPDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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